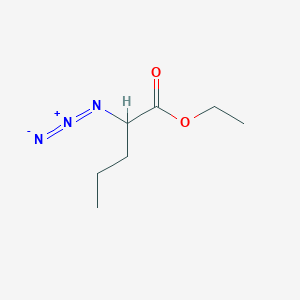

Ethyl 2-azidopentanoate

Description

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

ethyl 2-azidopentanoate |

InChI |

InChI=1S/C7H13N3O2/c1-3-5-6(9-10-8)7(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

RMQHSQDYWFXPDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-azidopentanoate is primarily recognized for its role as a synthetic intermediate in the development of pharmaceutical compounds. Its azido group allows for various click chemistry reactions, making it a valuable building block in the synthesis of bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, researchers synthesized a series of azido derivatives and evaluated their efficacy against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Bioconjugation

In bioconjugation, this compound serves as a versatile linker for attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This application is crucial in developing targeted therapies and diagnostics.

Applications in Targeted Drug Delivery

The compound's ability to form stable conjugates facilitates the design of drug delivery systems that improve the solubility and stability of therapeutic agents. For example, studies have shown that conjugating drugs with this compound enhances their pharmacokinetic profiles, allowing for more effective treatment regimens .

Agricultural Science

This compound has also been explored for its applications in agricultural science, particularly as a feed additive to reduce methane emissions from ruminants.

Case Study: Methane Reduction in Ruminants

A patent describes using this compound as an active ingredient in animal feed formulations aimed at decreasing methane production during digestion. The study found that incorporating this compound into ruminant diets resulted in a significant reduction in methane emissions, thus contributing to more sustainable livestock farming practices .

Data Tables

Comparison with Similar Compounds

Structural and Functional Differences

- The acetyl group imparts distinct reactivity (e.g., ketone-based reactions) compared to azide-mediated processes.

Comparison with Ethyl 2-(Piperidin-4-yl)acetate

Physicochemical Properties

Bioavailability

- The piperidine derivative shows moderate gastrointestinal absorption and blood-brain barrier permeability . Azido esters may exhibit lower bioavailability due to metabolic instability.

Comparison with 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

Functional Group Analysis

Hazards

- Classified as non-hazardous for physical, health, and environmental risks . Azides, however, require stringent handling due to explosivity and toxicity.

Q & A

Q. How can isotopic labeling (e.g., N) enhance mechanistic studies of this compound in bioorthogonal chemistry?

- Methodological Answer : Synthesize N-labeled azide to track nitrogen migration in click reactions. Use N NMR or mass spectrometry to trace isotopic enrichment in products. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.